2-Amino-5-iodobenzoic acid

Catalog No.
S662194
CAS No.
5326-47-6
M.F
C7H6INO2
M. Wt
263.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-iodobenzoic acid

CAS Number

5326-47-6

Product Name

2-Amino-5-iodobenzoic acid

IUPAC Name

2-amino-5-iodobenzoic acid

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

InChI

InChI=1S/C7H6INO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)

InChI Key

GOLGILSVWFKZRQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)C(=O)O)N

Synonyms

5-Iodoanthranilic acid

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)N
  • Pharmaceutical Intermediate

    AIBA serves as a building block in the synthesis of more complex molecules with potential therapeutic applications. These molecules can be further investigated for their biological activity and drug development purposes PubChem.

  • Liquid Crystal Displays (LCDs)

    Research explores the use of AIBA in the development of polarizing films, a crucial component in LCD technology. AIBA's properties may contribute to enhanced display functionalities Ambeed.

  • Other Potential Applications

    Scientific literature mentions AIBA's involvement in various research areas, though detailed information on these applications is limited. These include studies on its role in photochemical reactions and its potential use in organic synthesis Sigma-Aldrich: .

2-Amino-5-iodobenzoic acid is an organic compound with the molecular formula C7H6INO2C_7H_6INO_2 and a molecular weight of approximately 263.03 g/mol. It is characterized by the presence of an amino group at the second position and an iodine atom at the fifth position of the benzoic acid ring. This compound is also known as 5-iodoanthranilic acid and has been assigned the CAS number 5326-47-6. Its structure can be represented as follows:

text
NH2 |C6H4-I | COOH

The compound is soluble in various solvents, including acetic acid, and exhibits distinct spectroscopic properties, which can be analyzed through techniques such as nuclear magnetic resonance spectroscopy.

As AIBA is primarily a synthetic intermediate, a specific mechanism of action within biological systems is not applicable.

AIBA can pose certain safety hazards.

  • Safety Concerns: Limited data exists on the specific toxicity of AIBA. However, as with most organic compounds, it is advisable to handle it with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and fume hoods.

The primary method for synthesizing 2-amino-5-iodobenzoic acid involves the iodination of 2-aminobenzoic acid using molecular iodine in the presence of an oxidizing agent. The reaction can be summarized as follows:

  • Iodination Reaction:
    2 Aminobenzoic Acid+I2oxidizing agent2 Amino 5 iodobenzoic Acid\text{2 Aminobenzoic Acid}+\text{I}_2\xrightarrow{\text{oxidizing agent}}\text{2 Amino 5 iodobenzoic Acid}

The oxidizing agents often used include hydrogen peroxide or iodic acid, facilitating the reaction under liquid-phase conditions, typically in acetic acid as a solvent. This method has shown high yields and purity without requiring subsequent purification steps .

The synthesis of 2-amino-5-iodobenzoic acid can be achieved through several methods:

  • Direct Iodination:
    • Reacting 2-aminobenzoic acid with molecular iodine in acetic acid with an oxidizing agent like hydrogen peroxide.
    • The reaction typically yields high purity and does not necessitate additional purification steps.
  • Alternative Methods:
    • Other methods may involve different solvents or iodinating agents, but these often result in lower yields or require purification processes .

This compound serves various roles in chemical research and applications:

  • Pharmaceutical Intermediates: It may act as a precursor in the synthesis of pharmaceutical compounds.
  • Functional Chemicals: Used in the production of agrochemicals or other specialty chemicals.
  • Research: Employed in studies related to medicinal chemistry due to its unique structural properties.

  • Enzymatic Targets: Possible inhibition or modulation of enzyme activity.
  • Receptor Binding: Potential to bind to specific receptors involved in inflammation or pain pathways.

Further research is necessary to elucidate its specific interactions and biological mechanisms.

Similar Compounds: Comparison

Several compounds share structural similarities with 2-amino-5-iodobenzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
5-Iodoanthranilic Acid5326-47-60.90
3-Amino-5-iodobenzoic Acid144550-76-50.90
4-Amino-5-iodobenzoic Acid51411-81-50.88
2-Amino-4-iodobenzoic Acid20776-54-90.85
3-Amino-4-iodobenzoic Acid20776-55-00.84

Uniqueness

The uniqueness of 2-amino-5-iodobenzoic acid lies in its specific substitution pattern on the benzoic acid ring, which influences its reactivity and potential biological activity compared to other similar compounds. The presence of both an amino group and an iodine atom at distinct positions provides unique properties that may enhance its utility in pharmaceutical applications.

XLogP3

2.1

LogP

2.06 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5326-47-6

Wikipedia

2-Amino-5-iodobenzoic acid

General Manufacturing Information

Benzoic acid, 2-amino-5-iodo-: INACTIVE

Dates

Modify: 2023-08-15
Liu et al. An allosteric modulator binds to a conformational hub in the beta2 adrenergic receptor. Nature Chemical Biology, DOI: 10.1038/s41589-020-0549-2, published online 1 June 2020

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